molecular formula C20H27NO5S B13779775 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- CAS No. 68189-33-3

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-

Cat. No.: B13779775
CAS No.: 68189-33-3
M. Wt: 393.5 g/mol
InChI Key: XMKRRRYSJWEMTR-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- (CAS 71873-40-0) is a disodium salt derivative of a naphthalenesulfonic acid backbone substituted with a hydroxy group at position 4 and a 1-oxodecylamino group at position 7. Its molecular formula is C₂₆H₃₁N₃O₈S₂·2Na, and it features an azo linkage at position 3 (from the sulfophenyl group) based on structural data . This compound is primarily utilized in industrial dye synthesis due to its chromophoric azo group and sulfonic acid moieties, which enhance water solubility and binding affinity to substrates .

Properties

CAS No.

68189-33-3

Molecular Formula

C20H27NO5S

Molecular Weight

393.5 g/mol

IUPAC Name

7-(decanoylamino)-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C20H27NO5S/c1-2-3-4-5-6-7-8-9-20(23)21-16-10-11-18-15(12-16)13-17(14-19(18)22)27(24,25)26/h10-14,22H,2-9H2,1H3,(H,21,23)(H,24,25,26)

InChI Key

XMKRRRYSJWEMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation and Hydroxylation Steps

While direct literature on the exact sulfonation of this specific compound is limited, related sulfonation methods on naphthalene derivatives provide insight. A typical sulfonation involves treating the naphthalene precursor with sulfonating agents under controlled acidic conditions to introduce the sulfonic acid group at the 2-position. Hydroxylation at the 4-position can be achieved either prior to or after sulfonation depending on the synthetic route.

A related patent for preparation of sulfonated naphthalene derivatives (e.g., 2-amino-5-naphthol-1,7-disulfonic acid) describes a sulfonation process using manganese dioxide and sodium pyrosulfite as sulfonating agents in an alkaline aqueous medium (pH 6.5-8), at 40-55 °C for 0.5-1 hour. After sulfonation, acidification with 30% hydrochloric acid at 0-8 °C precipitates the sulfonated product, which is then purified by pH adjustment and filtration. Although this patent is for a slightly different sulfonic acid derivative, the methodology is relevant for sulfonation steps in related naphthalene sulfonic acid syntheses.

Step Reagents/Conditions Purpose
Sulfonation Manganese dioxide + Sodium pyrosulfite, pH 6.5-8, 40-55 °C, 0.5-1 h Introduce sulfonic acid group
Acidification 30% HCl, 0-8 °C, pH 1-2 Precipitate sulfonated compound
Purification Dissolution in water, pH adjustment to 6.8-8, cooling, filtration Remove impurities, isolate product

This approach avoids equipment corrosion and yields high-purity sulfonated naphthalene derivatives (>96% purity).

Amination with 1-Oxodecylamine

The amination step involves coupling the oxodecylamino group (a decanoyl amine moiety) at the 7-position of the naphthalene ring. This is typically achieved by:

  • Activating the 7-position hydroxy group or a leaving group precursor.
  • Reacting with 1-oxodecylamine (decanoylamine) under conditions favoring nucleophilic substitution or amidation.

The exact reaction conditions (solvent, temperature, catalysts) are optimized to achieve selective amination without affecting other functional groups. The use of organic solvents compatible with both polar and nonpolar groups, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is common. Reaction temperatures are generally moderate (room temperature to 80 °C) to balance reaction rate and selectivity.

Purification and Yield Optimization

Purification typically involves chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) using columns like Newcrom R1 with mobile phases comprising acetonitrile, water, and phosphoric acid or formic acid (for mass spectrometry compatibility). This method allows isolation of the target compound with high purity and removal of impurities or unreacted starting materials.

Analytical Characterization

The compound is analyzed using:

Summary Table of Preparation Parameters

Preparation Stage Reagents/Conditions Notes
Sulfonation Manganese dioxide, sodium pyrosulfite, pH 6.5-8, 40-55 °C, 0.5-1 h High purity sulfonation, avoids corrosion
Acidification 30% hydrochloric acid, 0-8 °C, pH 1-2 Precipitates sulfonated intermediate
Amination 1-oxodecylamine, organic solvent (e.g., DMF), moderate temperature Selective coupling at 7-position
Purification Reverse-phase HPLC, acetonitrile/water/phosphoric or formic acid For isolation and purity confirmation

Chemical Reactions Analysis

Sulfonation Reactions

The sulfonic acid group (-SO₃H) undergoes reactions typical of aromatic sulfonates. Key transformations include:

  • Salt formation : Reacts with bases like NaOH to form water-soluble sodium salts, enhancing solubility for industrial applications .

  • Sulfonate esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to produce sulfonate esters, which are intermediates in surfactant synthesis.

Example Reaction:

C20H27NO5S+NaOHC20H25NNaO5S+H2O 4 \text{C}_{20}\text{H}_{27}\text{NO}_{5}\text{S}+\text{NaOH}\rightarrow \text{C}_{20}\text{H}_{25}\text{NNaO}_{5}\text{S}+\text{H}_{2}\text{O}\quad \text{ 4 }

Hydrolysis Reactions

The amide linkage (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleaves the amide bond to yield decanoic acid and 4-hydroxy-7-aminonaphthalene-2-sulfonic acid .

  • Basic hydrolysis : Forms sodium decanoate and the corresponding amine sulfonate .

Conditions:

Reaction TypeConditionsProducts
Acidic6M HCl, reflux (12 hr)Decanoic acid + 4-hydroxy-7-aminonaphthalene-2-sulfonic acid
Basic2M NaOH, 80°C (8 hr)Sodium decanoate + sodium 4-hydroxy-7-aminonaphthalene-2-sulfonate
Data sourced from

Azo Coupling Reactions

The aromatic ring participates in electrophilic substitution, particularly azo coupling with diazonium salts. This reaction is critical for producing dyes and analytical reagents :

C20H27NO5S+Ar N2+C20H26N2O5S Ar+H+\text{C}_{20}\text{H}_{27}\text{NO}_{5}\text{S}+\text{Ar N}_{2}^{+}\rightarrow \text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S Ar}+\text{H}^{+}

Applications : Synthesizes azo dyes with enhanced thermal stability and chromophoric properties .

Esterification of Hydroxyl Group

The phenolic -OH group reacts with acyl chlorides or anhydrides to form esters:

C20H27NO5S+(RCO)2OC20H26NO6SR+RCOOH\text{C}_{20}\text{H}_{27}\text{NO}_{5}\text{S}+(\text{RCO})_{2}\text{O}\rightarrow \text{C}_{20}\text{H}_{26}\text{NO}_{6}\text{SR}+\text{RCOOH}

Key Example : Reaction with acetic anhydride yields acetylated derivatives, improving lipophilicity for pharmaceutical applications.

Complexation with Metal Ions

The sulfonate and hydroxyl groups act as ligands for metal ions (e.g., Ca²⁺, Fe³⁺), forming stable complexes:
Mechanism :

C20H27NO5S+Mn+[C20H25NO5S M](n2)+2H+\text{C}_{20}\text{H}_{27}\text{NO}_{5}\text{S}+\text{M}^{n+}\rightarrow [\text{C}_{20}\text{H}_{25}\text{NO}_{5}\text{S M}]^{(n-2)-}+2\text{H}^{+}

Applications : Used in wastewater treatment for heavy metal sequestration .

Oxidation Reactions

The naphthalene core undergoes oxidation with agents like KMnO₄ or H₂O₂:

  • Ring cleavage : Forms phthalic acid derivatives under strong oxidative conditions .

  • Side-chain oxidation : The decanoyl group oxidizes to carboxylic acids.

Experimental Data :

Oxidizing AgentProductYield (%)
KMnO₄ (acidic)Phthalic acid derivative72
H₂O₂ (basic)Decanoic acid sulfonate58
Adapted from

Photochemical Reactivity

UV irradiation induces sulfonic acid group elimination, forming naphthoquinone intermediates :

C20H27NO5ShνC10H6O2+Decanamide+SO3\text{C}_{20}\text{H}_{27}\text{NO}_{5}\text{S}\xrightarrow{h\nu}\text{C}_{10}\text{H}_{6}\text{O}_{2}+\text{Decanamide}+\text{SO}_{3}

Significance : Relevant in environmental degradation studies .

Scientific Research Applications

Chromatography Applications

One of the primary applications of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes, making it suitable for pharmacokinetic studies .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has potential applications as an intermediate in drug synthesis. Its structure allows for modifications that can lead to various therapeutic agents. The sulfonic acid group can enhance solubility and bioavailability, which are critical factors in drug design. Research indicates that derivatives of naphthalenesulfonic acids exhibit biological activities that can be harnessed for medicinal purposes .

Cosmetic Formulations

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is also explored in cosmetic formulations due to its moisturizing properties. Studies have indicated that compounds with similar structures can improve skin hydration and stability of formulations. The ability to form stable emulsions makes it a candidate for use in creams and lotions aimed at enhancing skin texture and appearance .

Case Study 1: HPLC Method Development

A study demonstrated the successful application of this compound in HPLC for analyzing complex mixtures. The researchers optimized the mobile phase composition to improve resolution and sensitivity, highlighting the compound's utility in quality control processes within pharmaceutical manufacturing .

Case Study 2: Cosmetic Efficacy

In a formulation study, various concentrations of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- were tested in emulsion systems. Results showed significant improvements in skin hydration compared to control formulations without the compound, indicating its potential as an effective moisturizing agent .

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-7-(Methylamino)-2-Naphthalenesulfonic Acid (CAS 22346-43-6)

This analogue replaces the 1-oxodecyl chain with a methylamino group. It has a simpler structure (C₁₁H₁₁NO₄S) and is used in analytical chemistry for HPLC separation under reverse-phase conditions .

Key Differences:
Property Target Compound Methylamino Variant
Molecular Weight 635.65 g/mol 253.27 g/mol
LogP Not reported -0.749 (conflicting: 2.99 )
Applications Industrial dyes Analytical standards

Notes: The LogP discrepancy (-0.749 vs.

7-Amino-1,3-Naphthalenedisulfonic Acid (CAS 86-65-7)

This compound (C₁₀H₉NO₆S₂) features dual sulfonic acid groups at positions 1 and 3 and an amino group at position 7. It is a precursor in dye synthesis and pharmaceuticals due to its high thermal stability (mp >300°C) .

Key Differences:
Property Target Compound 7-Amino-1,3-Disulfonic Acid
Sulfonic Groups 1 sulfonic group 2 sulfonic groups
Substituents Hydroxy, 1-oxodecylamino Amino
Applications Dyes Pharmaceuticals, dyes

4-Hydroxy-7-(Phenylamino)-2-Naphthalenesulfonic Acid

Used in the synthesis of Direct Violet 9, this compound substitutes the 1-oxodecyl group with a phenylamino moiety. Its azo-coupled derivatives are critical for producing vivid dyes with high lightfastness .

Key Differences:
Property Target Compound Phenylamino Variant
Substituent 1-Oxodecylamino Phenylamino
Molecular Complexity Higher (C₂₆H₃₁N₃O₈S₂·2Na) Moderate (exact MW not reported)
Applications Broad industrial dyes Specialty dyes

Azo-Functionalized Trisodium Salt (CAS 85631-88-5)

This highly complex derivative (C₃₄H₂₄N₈O₁₄S₃·3Na) contains multiple azo and sulfonic groups. It is used in high-performance dyes but requires stringent synthesis protocols .

Key Differences:
Property Target Compound Trisodium Azo Salt
Structural Complexity Single azo group Multiple azo groups
Solubility High (disodium salt) Extremely high (trisodium salt)
Applications General dyes High-end textiles

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight LogP Key Applications
Target Compound 71873-40-0 C₂₆H₃₁N₃O₈S₂·2Na 635.65 Industrial dyes
4-Hydroxy-7-(methylamino)- variant 22346-43-6 C₁₁H₁₁NO₄S 253.27 -0.749* Analytical methods
7-Amino-1,3-disulfonic acid 86-65-7 C₁₀H₉NO₆S₂ 303.31 Pharmaceuticals
Trisodium azo salt 85631-88-5 C₃₄H₂₄N₈O₁₄S₃·3Na ~950.00 High-end textiles

*Conflicting LogP value (2.99) noted in .

Research Findings and Discrepancies

  • LogP Variability: The methylamino variant’s LogP conflict highlights the need for standardized measurement protocols .
  • Synthetic Complexity : Compounds with azo groups (e.g., CAS 85631-88-5) require multi-step coupling reactions, increasing production costs .
  • Industrial vs. Analytical Use : Bulkier substituents (e.g., 1-oxodecyl) favor industrial applications, while simpler derivatives suit analytical workflows .

Biological Activity

2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- (CAS Number: 68189-33-3) is a compound that belongs to the class of organic compounds known as naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group, which imparts significant biological properties. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C20H27NO5S
  • Molecular Weight : 393.500 g/mol
  • IUPAC Name : 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-
  • InChI Key : XMKRRRYSJWEMTR-UHFFFAOYSA-N

Biological Activity Overview

2-Naphthalenesulfonic acid derivatives exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of the sulfonic acid group enhances solubility and bioavailability, making these compounds suitable for pharmaceutical applications.

  • Antimicrobial Activity : Studies have shown that naphthalene sulfonates can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes and interfering with metabolic processes.
  • Antifungal Properties : The compound has demonstrated efficacy against several fungal pathogens by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  • Cell Signaling Modulation : As secondary metabolites, naphthalene sulfonates may play roles in plant defense mechanisms and signaling pathways in various organisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various naphthalene sulfonate derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane permeability .
  • Antifungal Activity Assessment : In vitro assays demonstrated that 2-naphthalenesulfonic acid derivatives inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative used .
  • Photophysical Properties : Research on the photophysical properties of naphthalene sulfonate-based compounds revealed their potential use in photodynamic therapy (PDT), where light activation leads to the production of reactive oxygen species (ROS) that can selectively kill cancer cells .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AntifungalInhibition of ergosterol synthesis
Photodynamic therapyGeneration of reactive oxygen species

Applications

The unique properties of 2-naphthalenesulfonic acid make it suitable for various applications:

  • Pharmaceuticals : Development of antimicrobial and antifungal agents.
  • Agricultural Chemicals : Use as a plant growth regulator or defense enhancer.
  • Analytical Chemistry : Employed in chromatography for separation and analysis due to its solubility characteristics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-naphthalenesulfonic acid derivatives with amino and hydroxy substituents, and how do reaction conditions influence regioselectivity?

  • Methodology :

  • Diazo coupling : Azo linkages are introduced via diazonium salt intermediates under acidic conditions (pH 4–6) to ensure stability of the diazonium ion. Temperature control (0–5°C) minimizes decomposition .
  • Sulfonation : Naphthalene derivatives are sulfonated using concentrated sulfuric acid or oleum (fuming H₂SO₄) at 150–180°C. The position of sulfonic acid group addition depends on steric and electronic effects of existing substituents (e.g., electron-donating groups direct sulfonation to para positions) .
  • Validation : Reaction progress is monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and UV-Vis spectroscopy (λ_max = 480–520 nm for azo derivatives) .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish between positional isomers of naphthalenesulfonic acids?

  • Methodology :

  • ¹H NMR : Hydroxy and amino protons appear as broad singlets at δ 10–12 ppm. Coupling patterns in aromatic regions (δ 6.5–8.5 ppm) differentiate isomers (e.g., 1,6- vs. 1,7-disubstitution) based on splitting from adjacent protons .
  • FT-IR : Sulfonic acid groups show strong S=O stretching at 1180–1200 cm⁻¹ and 1030–1050 cm⁻¹. Hydrogen bonding between -OH and -SO₃H groups broadens the O-H stretch (2500–3300 cm⁻¹) .
  • Cross-validation : X-ray crystallography (where crystallizable) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the reactivity of 4-hydroxy-7-[(1-oxodecyl)amino]-2-naphthalenesulfonic acid in aqueous solutions?

  • Methodology :

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model proton dissociation constants (pKa) of sulfonic acid (-SO₃H) and phenolic -OH groups. Solvent effects are incorporated via the SMD continuum model .
  • Molecular dynamics (MD) : Simulate aggregation behavior of the decyl chain in water (GROMACS, OPLS-AA force field). Monitor hydrophobic interactions and micelle formation thresholds (critical micelle concentration, CMC) .
  • Validation : Compare computed pKa values with experimental potentiometric titrations (e.g., using a Metrohm Titrando system) .

Q. How do contradictory solubility data for sulfonated naphthalenes in polar aprotic solvents arise, and how can they be resolved experimentally?

  • Methodology :

  • Contradiction source : Discrepancies often stem from residual salts (e.g., Na⁺, K⁺) in crude products, which alter solubility. Purify via ion-exchange chromatography (Dowex 50WX8 resin) to isolate the free acid form .
  • Solubility profiling : Use a shake-flask method with DMSO-d₆/D₂O mixtures (0–100% D₂O) monitored by ¹H NMR. Plot solubility vs. solvent polarity to identify outliers .
  • Thermodynamic analysis : Measure enthalpy of dissolution via isothermal titration calorimetry (ITC) to distinguish entropic vs. enthalpic contributions to solubility .

Q. What mechanistic insights explain the pH-dependent fluorescence quenching of hydroxy-substituted naphthalenesulfonic acids?

  • Methodology :

  • Steady-state fluorescence : Acquire emission spectra (λ_ex = 350 nm) across pH 2–12. Note quenching at pH > 8 due to deprotonation of -OH, which increases electron density and promotes non-radiative decay .
  • Time-resolved fluorescence : Use a picosecond laser system to measure lifetime (τ) changes. Shorter τ at high pH confirms excited-state proton transfer (ESPT) mechanisms .
  • Theoretical modeling : TD-DFT calculations (CAM-B3LYP functional) predict energy gaps between ground and excited states under varying protonation states .

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